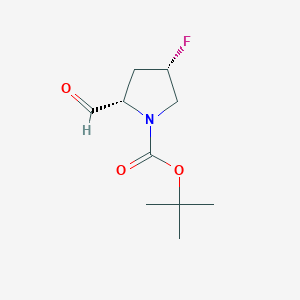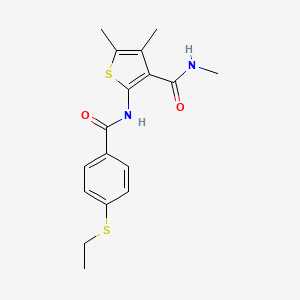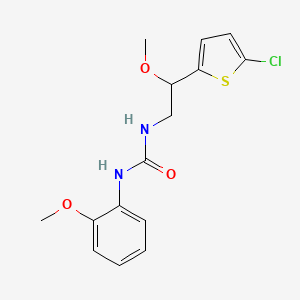![molecular formula C20H12F3N3 B2559222 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 339106-51-3](/img/structure/B2559222.png)
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a chemical compound with the formula C20H12F3N3 . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
In pyridazinone derivatives, it has been revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are not explicitly mentioned in the search results. The molecular weight is reported to be 351.32 .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyridazine derivatives, such as those studied by Sallam et al. (2021), are highlighted for their significant biological properties, including anti-tumor and anti-inflammatory activity. These compounds were synthesized and characterized through NMR, IR, mass spectral studies, and X-ray diffraction, providing a basis for understanding their structure and potential applications (Sallam et al., 2021).
Electronic and Optical Properties
- Klikar et al. (2017) explored the synthesis of a series of push-pull chromophores with various π-linkers, including pyridazine derivatives. This research contributes to the understanding of the electronic and optical properties of these compounds, with implications for their use in non-linear optical (NLO) applications (Klikar et al., 2017).
Antimicrobial and Antiviral Activities
- The antimicrobial and antiviral potential of pyridazine and pyrazine derivatives was explored in several studies. For instance, Ali et al. (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a diphenyl-1,2,4-triazine moiety, showing significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Ali, 2009).
Electrochromic Materials
- Research by Zhao et al. (2014) introduced three novel monomers based on pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives. The resulting polymers exhibited notable electrochromic properties, switching between various colors and transmissive states, highlighting their utility in NIR electrochromic devices (Zhao et al., 2014).
Heterocyclic Chemistry and Drug Design
- The synthesis of novel heterocyclic compounds, such as those reported by Reheim and Baker (2017), showcases the versatility of pyrazolo[3,4-d]pyridazine derivatives in pharmaceutical research. These compounds exhibit diverse pharmacological activities, including antimicrobial effects, suggesting their potential in drug development (Reheim & Baker, 2017).
Propriétés
IUPAC Name |
5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWNEHRQBXXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)